molecular formula C11H11NO3 B089125 Ethyl 6-hydroxy-1H-indole-2-carboxylate CAS No. 15050-03-0

Ethyl 6-hydroxy-1H-indole-2-carboxylate

Cat. No. B089125
CAS RN: 15050-03-0
M. Wt: 205.21 g/mol
InChI Key: FVMVBNSCNRLYIJ-UHFFFAOYSA-N
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Patent
US04698345

Procedure details

Ethyl 6-hydroxy-1H-indole-2-carboxylate (4.6 g, 0.02 M) was heated under reflux with allylbromide (3 g, 2.2 ml, 0.025 M), K2CO3 (4.14 g 0.03 M) and acetone (150 ml) for 20 hours. On cooling the mixture was poured into brine and extracted into ethyl acetate, washed with brine, dried over magnesium sulphate and evaporated to dryness. The resulting crude brown solid was purified by extraction into hot 60°-80° petroleum ether to yield a yellow solid which was dried in vacuo, 4 g, 72%, mp 89°-91°.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[NH:8]2)=[CH:4][CH:3]=1.[CH2:16](Br)[CH:17]=[CH2:18].C([O-])([O-])=O.[K+].[K+].CC(C)=O>[Cl-].[Na+].O>[CH2:18]([O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[NH:8]2)=[CH:4][CH:3]=1)[CH:17]=[CH2:16] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
OC1=CC=C2C=C(NC2=C1)C(=O)OCC
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
4.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting crude brown solid was purified by extraction into hot 60°-80° petroleum ether
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo, 4 g, 72%, mp 89°-91°

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=CC=C2C=C(NC2=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.